molecular formula C8H7N3O B2728937 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one CAS No. 1521986-79-7

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one

Cat. No.: B2728937
CAS No.: 1521986-79-7
M. Wt: 161.164
InChI Key: JRBFQWRJVATVIN-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine coreThe imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and has been explored for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds via the formation of an intermediate imidazo[1,2-a]pyrimidine, which is then oxidized to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions and tandem reactions to streamline the synthesis process. These methods are advantageous due to their efficiency and ability to produce high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Explored for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as asthma, chronic obstructive pulmonary disease (COPD), and various inflammatory conditions.

    Industry: Utilized in the development of new materials with unique electronic and optical properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its value in scientific research and industrial applications .

Properties

IUPAC Name

1-imidazo[1,2-a]pyrimidin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-11-4-2-3-9-8(11)10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBFQWRJVATVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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